1-(3-Phenyl-4-oxa-1,2-diaza-spiro[4.4]non-2-en-1-yl)-ethanone
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Overview
Description
1-(3-Phenyl-4-oxa-1,2-diaza-spiro[4.4]non-2-en-1-yl)-ethanone is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of atoms, including a phenyl group, an oxa-diaza ring, and a spiro linkage. Such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties .
Preparation Methods
The synthesis of 1-(3-Phenyl-4-oxa-1,2-diaza-spiro[4.4]non-2-en-1-yl)-ethanone typically involves multi-step organic reactions. One common synthetic route includes the reaction of oxindoles with 1,2-diaza-1,3-dienes, which undergoes a double Michael addition/cyclization sequence to form the spirocyclic structure . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
1-(3-Phenyl-4-oxa-1,2-diaza-spiro[4.4]non-2-en-1-yl)-ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction can reduce double bonds or other functional groups, typically using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions efficiently. The major products formed depend on the specific reaction and conditions used, but they often include modified spirocyclic compounds with new functional groups .
Scientific Research Applications
1-(3-Phenyl-4-oxa-1,2-diaza-spiro[4.4]non-2-en-1-yl)-ethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to new drug discoveries.
Medicine: It may exhibit biological activities such as antimicrobial or anticancer properties, making it of interest in pharmaceutical research.
Industry: Its stability and reactivity can be leveraged in the development of new materials or chemical processes
Mechanism of Action
The mechanism by which 1-(3-Phenyl-4-oxa-1,2-diaza-spiro[4.4]non-2-en-1-yl)-ethanone exerts its effects depends on its interaction with molecular targets. These interactions often involve binding to specific proteins or enzymes, altering their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar compounds to 1-(3-Phenyl-4-oxa-1,2-diaza-spiro[4.4]non-2-en-1-yl)-ethanone include other spirocyclic compounds and oxadiazoles. These compounds share structural features but may differ in their specific functional groups or ring structures. The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties .
List of Similar Compounds
- 2-oxo-spiro[indole-3,4′-pyridines]
- 1,2,4-oxadiazoles
- 2-N-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one
This detailed overview provides a comprehensive understanding of 1-(3-Phenyl-4-oxa-1,2-diaza-spiro[44]non-2-en-1-yl)-ethanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2-phenyl-1-oxa-3,4-diazaspiro[4.4]non-2-en-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-11(17)16-14(9-5-6-10-14)18-13(15-16)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCKKTPGBIZSQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2(CCCC2)OC(=N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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